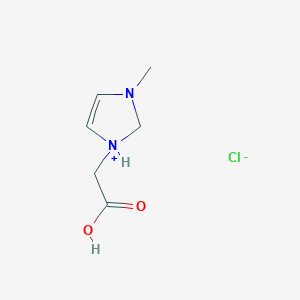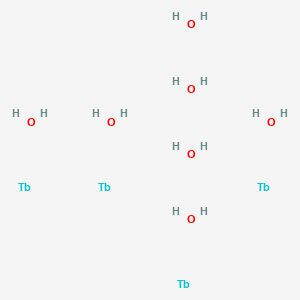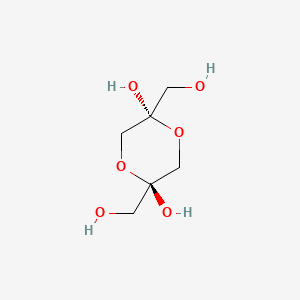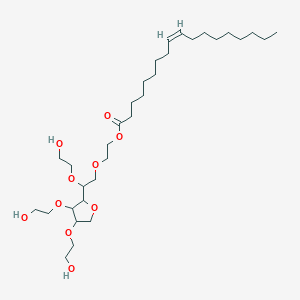
1H-Imidazolium, 1-(carboxymethyl)-3-methyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its imidazole ring structure, which is substituted with a carboxymethyl group at the 1-position and a methyl group at the 3-position, and a chloride ion as the counterion.
Synthetic Routes and Reaction Conditions:
Imidazole Derivatization: The compound can be synthesized by reacting imidazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Substitution Reactions: Another method involves the substitution of imidazole with carboxymethyl groups using reagents like chloroacetic acid and methyl iodide under controlled conditions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain a high-purity compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Substitution reactions are common, where the chloride ion can be replaced with other anions using suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides, sulfates, and nitrates.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols and amines.
Substitution Products: Other ionic liquids and salts.
Applications De Recherche Scientifique
Chemistry: The compound is used as a catalyst in organic synthesis, particularly in multicomponent reactions such as the Biginelli reaction. It is valued for its ability to promote reactions under mild conditions and its recyclability.
Biology: It has been studied for its antimicrobial properties, showing effectiveness against a range of bacteria and fungi.
Medicine: The compound is explored for its potential use in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of ionic liquids, which are employed in various industrial processes due to their unique properties such as low volatility and high thermal stability.
Mécanisme D'action
The mechanism by which 1H-Imidazolium, 1-(carboxymethyl)-3-methyl-, chloride exerts its effects depends on its specific application. For example, in catalysis, it may act by stabilizing transition states or intermediates, thereby lowering the activation energy of the reaction. In antimicrobial applications, it may disrupt microbial cell membranes or interfere with essential biological processes.
Molecular Targets and Pathways:
Catalysis: Stabilization of transition states and intermediates.
Antimicrobial: Disruption of cell membranes and inhibition of metabolic pathways.
Comparaison Avec Des Composés Similaires
1H-Imidazolium, 1-(carboxymethyl)-3-methyl-, bromide
1H-Imidazolium, 1-(carboxymethyl)-3-methyl-, iodide
1H-Imidazolium, 1-(carboxymethyl)-3-methyl-, sulfate
Uniqueness: 1H-Imidazolium, 1-(carboxymethyl)-3-methyl-, chloride is unique in its ability to act as a recyclable catalyst and its broad-spectrum antimicrobial activity, making it a valuable compound in both industrial and biomedical fields.
Propriétés
IUPAC Name |
2-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)acetic acid;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-7-2-3-8(5-7)4-6(9)10;/h2-3H,4-5H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOALDSUMSMSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C[NH+](C=C1)CC(=O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80823390 |
Source


|
| Record name | 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80823390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700370-07-6 |
Source


|
| Record name | 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80823390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (1s,4s,5r)-rel-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8071479.png)
![7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B8071486.png)
![trans-1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B8071488.png)
![(3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B8071493.png)





![2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt](/img/structure/B8071536.png)



